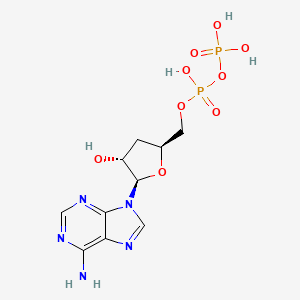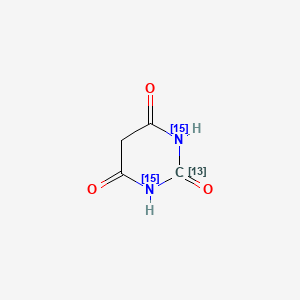
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is a compound that belongs to the class of diazinane triones. This compound is characterized by its unique isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in various scientific research applications. The structure of this compound includes a diazinane ring with three carbonyl groups at positions 2, 4, and 6.
準備方法
The synthesis of (213C,1,3-15N2)1,3-diazinane-2,4,6-trione typically involves the reaction of isotopically labeled precursors under specific conditions. One common synthetic route involves the cyclization of isotopically labeled urea derivatives with malonic acid or its derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the carbonyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The isotopic labeling allows for tracing metabolic pathways and studying enzyme mechanisms.
Medicine: It can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (213C,1,3-15N2)1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its binding interactions and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include key metabolic or signaling pathways in cells.
類似化合物との比較
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3-diazinane-2,4,6-trione: The non-labeled version of the compound, which lacks the isotopic labeling.
1,3,5-triethyl-1,3-diazinane-2,4,6-trione: A derivative with ethyl groups at positions 1, 3, and 5.
5-butan-2-yl-1,3-diazinane-2,4,6-trione: A derivative with a butan-2-yl group at position 5.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable information in scientific research that cannot be obtained with non-labeled compounds .
特性
分子式 |
C4H4N2O3 |
|---|---|
分子量 |
131.07 g/mol |
IUPAC名 |
(213C,1,3-15N2)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1 |
InChIキー |
HNYOPLTXPVRDBG-VMGGCIAMSA-N |
異性体SMILES |
C1C(=O)[15NH][13C](=O)[15NH]C1=O |
正規SMILES |
C1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
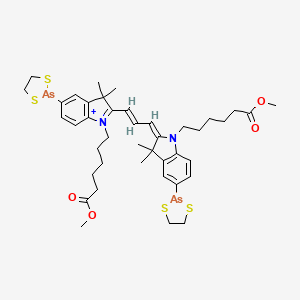

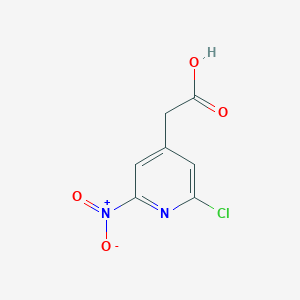
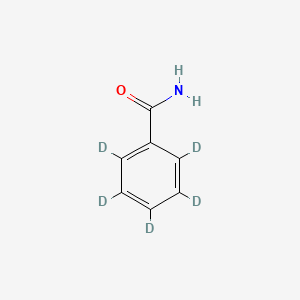
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
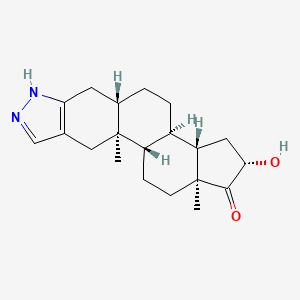
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

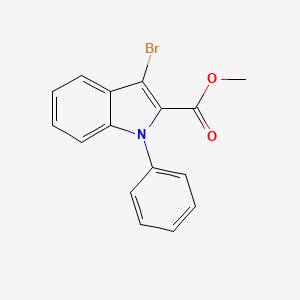
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
